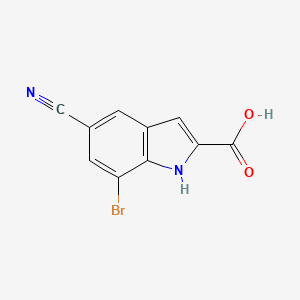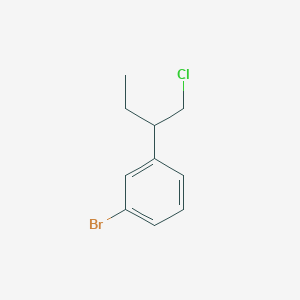
1-Bromo-3-(1-chlorobutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1-chlorobutan-2-yl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound features a benzene ring substituted with a bromine atom at the first position and a 1-chlorobutan-2-yl group at the third position. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-chlorobutan-2-yl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-(1-chlorobutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(1-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzene derivatives with reduced halogen content.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzenes.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1-chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of halogenated benzene derivatives’ effects on biological systems.
Medicine: Investigated for potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1-chlorobutan-2-yl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of intermediates that can further react to form various products. The pathways involved include the formation of sigma complexes and subsequent deprotonation to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2-chlorobenzene
Comparison: 1-Bromo-3-(1-chlorobutan-2-yl)benzene is unique due to the presence of the 1-chlorobutan-2-yl group, which provides additional reactivity and potential for further functionalization compared to simpler halogenated benzenes. This makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
CAS-Nummer |
1526652-33-4 |
|---|---|
Molekularformel |
C10H12BrCl |
Molekulargewicht |
247.56 g/mol |
IUPAC-Name |
1-bromo-3-(1-chlorobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-12)9-4-3-5-10(11)6-9/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
YDKGIAYOUALFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


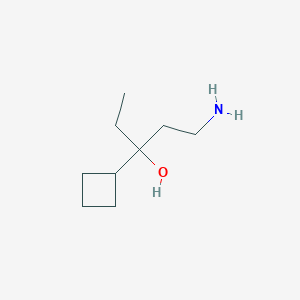

![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
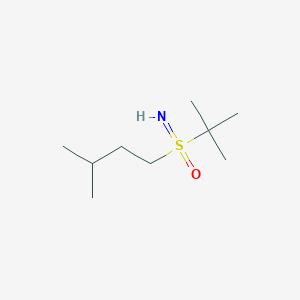

![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
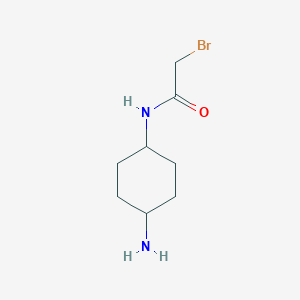
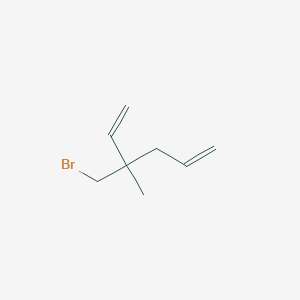
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
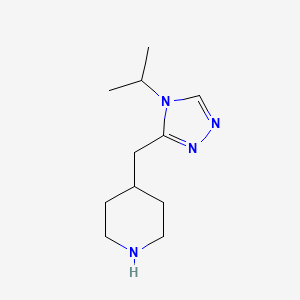
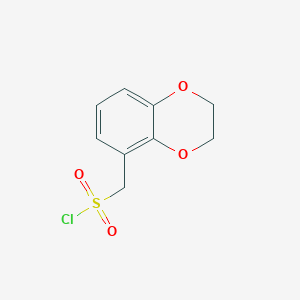
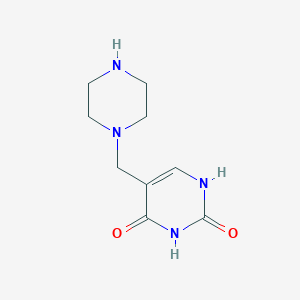
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
